1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride

Description

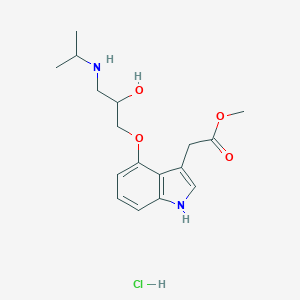

The compound 1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride is a structurally complex indole derivative. Key features include:

- Indole core: A 1H-indole scaffold substituted at the 3-position with an acetic acid group.

- 4-position modification: A propoxy chain with a hydroxy group at the 2-position and an isopropylamino group at the 3-position.

- Esterification: The carboxylic acid is converted to a methyl ester, enhancing lipophilicity.

- Salt form: The monohydrochloride salt improves aqueous solubility and stability, typical for bioactive compounds .

Amino and hydroxy groups may confer receptor-binding properties, while the ester could act as a prodrug moiety .

Properties

IUPAC Name |

methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indol-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4.ClH/c1-11(2)18-9-13(20)10-23-15-6-4-5-14-17(15)12(8-19-14)7-16(21)22-3;/h4-6,8,11,13,18-20H,7,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWLLKYAOAVBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932570 | |

| Record name | Methyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indol-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145313-41-3 | |

| Record name | 1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145313413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indol-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride (commonly referred to as MeIAA) is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone belonging to the auxin class. This compound has garnered attention for its potential biological activity, particularly in plant growth regulation and its interactions with various biological systems. This article provides a detailed overview of the biological activity of MeIAA, including its biosynthetic pathways, physiological effects, and relevant case studies.

Chemical Structure and Properties

MeIAA is characterized by its indole structure, which is modified with an alkyl amine and a hydroxyl group. The structural formula can be represented as follows:

Table 1: Key Properties of MeIAA

| Property | Value |

|---|---|

| Molecular Weight | 274.75 g/mol |

| Solubility | Soluble in water |

| pH | 5.0 - 7.0 |

| Melting Point | Not specified |

Role as a Plant Hormone

MeIAA functions primarily as a plant growth regulator . It influences several physiological processes, including:

- Cell elongation : Promotes growth by facilitating cell elongation.

- Apical dominance : Regulates the growth of lateral buds.

- Tissue differentiation : Affects the development of various plant tissues.

In plants, MeIAA is thought to be converted into active IAA through hydrolysis, which is catalyzed by specific esterases present in plant tissues . This conversion underscores the importance of MeIAA as a precursor in auxin biosynthesis.

The biological activity of MeIAA is largely attributed to its conversion to IAA. IAA binds to specific receptors in plant cells, triggering signal transduction pathways that lead to physiological responses such as:

- Root development : Enhances root length and biomass.

- Fruit development : Influences fruit set and maturation.

Study on Microbial Production of IAA

A study conducted on Enterobacter species demonstrated that these bacteria could produce significant amounts of IAA through various biosynthetic pathways. The researchers isolated strains capable of synthesizing IAA at concentrations exceeding 3000 μg/mL. This microbial production was linked to enhanced growth parameters in maize plants, including increased root length and overall biomass .

Hydrolysis Studies

Research investigating the hydrolysis of MeIAA revealed that it is an inactive form of IAA until it undergoes enzymatic conversion. The study identified several esterase enzymes responsible for this conversion, highlighting the biochemical pathways involved in auxin activation within plants .

Table 2: Summary of Biological Effects Observed with MeIAA

Scientific Research Applications

Auxin Activity

This compound is structurally related to indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. Auxins play critical roles in regulating plant growth and development by influencing processes such as:

- Cell Division and Elongation : Indole derivatives can stimulate cell elongation and division, which are essential for root and shoot growth.

- Apical Dominance : They help maintain the dominance of the main shoot over lateral shoots.

- Tissue Differentiation : Auxins are involved in the differentiation of vascular tissues.

Table 1: Effects of Indole Derivatives on Plant Growth

| Compound | Effect | Reference |

|---|---|---|

| IAA | Promotes root formation | |

| 1H-Indole-3-acetic acid analog | Enhances shoot elongation | |

| Synthetic auxins | Regulate fruit development |

Research Findings

Research indicates that synthetic auxins can be utilized to manipulate plant growth patterns effectively. For instance, studies have shown that applying these compounds can lead to increased biomass in crops under controlled conditions.

Cognitive Function Studies

Recent studies have investigated the impact of IAA on cognitive functions in patients undergoing hemodialysis. The findings suggest a correlation between elevated levels of IAA and impaired cognitive performance, indicating potential implications for managing cognitive health in chronic kidney disease patients .

Immunological Effects

Indole derivatives have been studied for their immunological properties. Specifically, IAA has been explored as an apoptosis-inducing ligand in targeted cancer therapies. Research has indicated that IAA can activate specific signaling pathways leading to cell death in cancer cells, making it a candidate for further therapeutic development .

Table 2: Medical Research on Indole Derivatives

| Study Focus | Findings | Reference |

|---|---|---|

| Cognitive impairment in HD patients | Higher IAA levels linked to lower cognitive scores | |

| Cancer therapy potential | Induces apoptosis in cancer cells |

Modulation of Gut Microbiota

Indole-3-acetic acid has been shown to influence gut microbiota composition positively. In animal models, it has been found to alleviate symptoms of inflammatory diseases such as ankylosing spondylitis by modulating intestinal homeostasis and reducing inflammation .

Case Study

In a controlled study involving mice with induced ankylosing spondylitis, administration of IAA resulted in decreased disease severity and improved intestinal barrier function. This highlights the compound's potential role in managing autoimmune diseases through microbiota modulation.

Table 3: Microbiota Studies Involving Indole Derivatives

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis : Reacting with aqueous NaOH or KOH yields the corresponding carboxylic acid.

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ may cleave the ester bond, though competing reactions (e.g., indole ring protonation) could occur.

Example Reaction:

Supporting Data :

-

Methyl indole-3-acetate (structurally related) undergoes hydrolysis to indole-3-acetic acid under alkaline conditions .

-

The parent compound (CID 3072994) lacks the hydrochloride group, suggesting similar reactivity for the ester .

Amine-Alcohol Interactions

The 2-hydroxy-3-(isopropylamino)propoxy side chain enables multiple reactions:

-

Intramolecular cyclization : Under dehydration conditions (e.g., H₂SO₄), the hydroxyl and amine groups may form an oxazolidine ring.

-

Salt formation : The hydrochloride salt can exchange anions (e.g., with AgNO₃ to form AgCl precipitate and a nitrate salt).

Example Reaction:

Supporting Data :

Indole Ring Reactivity

The indole nucleus participates in electrophilic substitution, particularly at the 2-, 4-, and 6-positions:

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5- or 6- | Nitroindole derivative |

| Sulfonation | H₂SO₄/SO₃ | 5- | Indole sulfonic acid |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 2- | Halogenated indole |

Supporting Data :

-

Indole-3-acetic acid derivatives undergo nitration and halogenation at predictable positions .

-

Substituents on the indole ring (e.g., the propoxy chain) direct electrophiles to less hindered positions .

Oxidation of the Hydroxyl Group

The secondary alcohol in the propoxy chain can be oxidized to a ketone using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC):

Limitations :

-

Overoxidation risks exist with strong oxidizing agents.

-

The hydrochloride group may require neutralization before oxidation.

Supporting Data :

Nucleophilic Substitution at the Propoxy Chain

The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for SN₂ reactions:

| Step | Reagents | Product |

|---|---|---|

| Tosylation | Tosyl chloride/pyridine | Tosylate intermediate |

| Displacement | NaN₃, NaCN, or amines | Azide, nitrile, or alkylated product |

Example Reaction:

Supporting Data :

Thermal and pH Stability

-

Thermal decomposition : Heating above 200°C may degrade the indole ring or ester group.

-

pH sensitivity : The compound is stable in acidic conditions (due to HCl salt) but may decompose in strong bases.

Key Stability Data :

| Condition | Observation |

|---|---|

| pH < 3 | Stable (protonated amine) |

| pH 7–9 | Partial hydrolysis of ester/amine |

| Aqueous solution | Hydrolyzes over days at room temperature |

Synthetic Pathways

The compound is likely synthesized via:

-

Alkylation : Reacting 4-hydroxyindole-3-acetic acid methyl ester with epichlorohydrin.

-

Amination : Adding isopropylamine to the epoxide intermediate.

-

Salt formation : Treating with HCl to yield the monohydrochloride .

Reaction Scheme :

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous indole derivatives:

*Calculated based on structural formula. ‡From analogous indole esters in . §From indole derivatives with amino groups . ¶Baseline data for unsubstituted indole esters .

Key Observations :

- Substituent Effects: The target’s 4-position propoxy chain introduces steric bulk and polarity, contrasting with simpler substituents (e.g., 5-hydroxy in ). The isopropylamino group may enhance basicity and salt formation, unlike electron-withdrawing groups (e.g., 5-cyano in ).

- Esterification : Methyl esters (common in ) generally increase logP vs. free acids. Longer esters (e.g., 1-(1-propynyl)hexyl in ) further enhance lipophilicity.

- Salt Forms: The monohydrochloride improves solubility, a feature absent in most analogs except salts in .

Spectral Data Trends

- Aromatic carbons: Substituents alter chemical shifts; e.g., electron-withdrawing groups (cyano in ) deshield adjacent carbons. Amino groups: The isopropylamino group in the target may show δ 40–50 ppm for CH₂ and CH groups .

HRMS : Methyl esters (e.g., ) exhibit [M+H]+ peaks matching calculated masses (e.g., m/z 349.1671 in ).

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A modified Friedel-Crafts approach employs methyl 3-(4-hydroxyphenyl)propanoate, which undergoes cyclization in the presence of Lewis acids (e.g., AlCl₃) to yield 4-hydroxyindole-3-acetic acid methyl ester. This method achieves regioselectivity at the 4-position through steric and electronic directing effects of the hydroxyl group.

Cyanide-Catalyzed Imino-Stetter Reaction

An alternative route utilizes cyanide-catalyzed intramolecular cyclization of aldimines derived from methyl 2-aminocinnamate derivatives. For example, reaction with 2-nitrobenzaldehyde under basic conditions forms the indole ring, with subsequent reduction of the nitro group to an amine (Zn/HCl) enabling further functionalization.

Introduction of the 2-hydroxy-3-(isopropylamino)propoxy side chain proceeds via nucleophilic substitution or Mitsunobu coupling:

Nucleophilic Substitution with Epoxide Derivatives

4-Hydroxyindole-3-acetic acid methyl ester reacts with epichlorohydrin in DMF using NaH as a base (20–25°C), yielding a glycidyl ether intermediate. Subsequent ring-opening with isopropylamine introduces the amino alcohol moiety.

Reaction Scheme:

Mitsunobu Coupling with Protected Diols

A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 4-hydroxyindole with a preformed 3-(isopropylamino)-1,2-propanediol derivative. This method avoids harsh bases but requires hydroxyl protection (e.g., tert-butyldimethylsilyl ethers).

Functional Group Interconversion and Salt Formation

Esterification and Amine Protection

The acetic acid moiety is pre-esterified as methyl ester to prevent side reactions during alkylation. The isopropylamine group is introduced either before or after alkoxy chain attachment, often using Boc (tert-butyloxycarbonyl) protection to avoid undesired protonation.

Hydrochloride Salt Preparation

The free base (methyl 2-[4-(2-hydroxy-3-(isopropylamino)propoxy)-1H-indol-3-yl]acetate) is treated with HCl gas in anhydrous methanol or ethyl acetate, precipitating the monohydrochloride salt. Stoichiometric control ensures single protonation of the secondary amine.

Optimization and Challenges

Yield Improvements

Byproduct Mitigation

-

Furan Contamination : Trace furans from cyclization are removed via silica gel chromatography (hexane:EtOAc = 3:1).

-

Over-Alkylation : Controlled stoichiometry (1.1 eq alkylating agent) minimizes di-substituted indole byproducts.

Analytical Characterization

Critical spectroscopic data confirm structural fidelity:

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.1 Hz, 1H, H-5), 6.95 (t, J = 7.6 Hz, 1H, H-6), 4.15 (m, 2H, OCH₂), 3.65 (s, 3H, COOCH₃).

Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Epoxide Alkylation | NaH, DMF, Epichlorohydrin | 62 | 98 |

| Mitsunobu Coupling | DEAD, PPh₃, Protected Diol | 58 | 95 |

| Direct Amination | Isopropylamine, K₂CO₃, EtOH | 45 | 90 |

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of this compound, and what key spectral markers should be prioritized?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Focus on aromatic indole protons (δ 7.0–7.6 ppm), methyl ester (δ ~3.7 ppm, singlet), and isopropylamino group (δ 1.1–1.3 ppm for CH(CH₃)₂ split signals). The hydroxypropoxy chain protons appear as complex multiplets (δ 3.5–4.5 ppm) due to diastereotopic effects .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and broad N-H stretches (2500–3000 cm⁻¹) from the hydrochloride salt .

- HRMS : Confirm molecular formula (C₁₉H₂₈ClN₂O₅) with [M+H]⁺ at m/z 411.1692. Validate against fragmentation patterns of related indole esters .

Basic: What synthetic strategies are effective for introducing the 2-hydroxy-3-((1-methylethyl)amino)propoxy moiety onto the indole core?

Answer:

- Step 1 : Start with 4-hydroxy-1H-indole-3-acetic acid methyl ester. React with epichlorohydrin to form an epoxide intermediate.

- Step 2 : Perform nucleophilic ring-opening with isopropylamine (1.2 equiv) in NaHCO₃/EtOH (0–5°C, 48 hrs).

- Purification : Monitor by TLC (Rf ~0.5 in 70:30 EtOAc/hexane) and isolate via silica chromatography. Challenges include regioselectivity control; excess amine and low temperatures minimize N-alkylation byproducts .

Advanced: How should researchers address discrepancies in reported IC₅₀ values across assay systems?

Answer:

- Assay Standardization : Control variables (cell type, receptor density, incubation time). Use cAMP accumulation assays for beta-blockade activity .

- Orthogonal Validation : Compare radioligand binding (e.g., ³H-CGP 12177) with functional assays (e.g., GTPγS binding).

- Statistical Analysis : Apply ANOVA to identify inter-study differences. Contextualize results using SAR from atenolol acid derivatives .

Basic: What storage conditions ensure stability of the hydrochloride salt?

Answer:

- Storage : Desiccate at -20°C in amber vials under argon.

- Stability Testing : Conduct accelerated degradation studies (25°C/60% RH) monitored by HPLC. Limit aqueous buffer use (pH >7 accelerates ester hydrolysis). Lyophilization is recommended for >6-month storage if degradation exceeds 5% .

Advanced: How can chemometrics correlate structural features with bioactivity?

Answer:

- QSAR Modeling : Use PLS regression to link descriptors (logP, H-bond donors) to bioactivity. Include DFT-derived parameters (HOMO/LUMO energies) .

- Cluster Analysis : Group analogs by structural similarity (e.g., methoxy vs. bromo substituents) to identify activity trends. Validate with leave-one-out cross-validation .

Basic: What in vitro models are appropriate for evaluating biological activity?

Answer:

- Beta-Adrenergic Receptors : Use CHO cells expressing human β₁/β₂ receptors for functional assays (cAMP modulation).

- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) due to indole’s electron-rich core. Compare IC₅₀ values with 6-methoxyindole derivatives .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

- Catalyst Screening : Test CuI/PEG-400 vs. Pd-based systems for coupling efficiency.

- Solvent Optimization : Use DMF/PEG-400 mixtures to enhance solubility of hydrophobic intermediates.

- Workflow : Scale reactions stepwise, with intermediate purification via recrystallization (DMF/acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.